4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde
Overview
Description
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is an organic compound with the molecular formula C₁₃H₁₇NO₂ and a molecular weight of 219.28 g/mol . It is a derivative of piperidine and benzaldehyde, featuring a hydroxymethyl group attached to the piperidine ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde typically involves the reaction of 4-piperidinemethanol with 4-fluorobenzaldehyde . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves:
Reactants: 4-piperidinemethanol and 4-fluorobenzaldehyde.
Solvent: Commonly used solvents include ethanol or methanol.
Catalyst: Acidic or basic catalysts may be used to facilitate the reaction.
Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The use of high-purity reactants and solvents ensures the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Formation of 4-[4-(Carboxymethyl)piperidin-1-yl]benzaldehyde.
Reduction: Formation of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzyl alcohol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The hydroxymethyl and aldehyde groups play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4-Piperidinylbenzaldehyde: Lacks the hydroxymethyl group, resulting in different chemical properties and reactivity.
4-[4-(Methoxymethyl)piperidin-1-yl]benzaldehyde: Contains a methoxymethyl group instead of a hydroxymethyl group, affecting its solubility and reactivity.
4-[4-(Hydroxymethyl)piperidin-1-yl]acetophenone: Features an acetophenone group instead of a benzaldehyde group, leading to different chemical behavior.
Uniqueness
4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde is unique due to the presence of both a hydroxymethyl group and an aldehyde group, which confer distinct chemical properties and reactivity. These functional groups enable the compound to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-[4-(hydroxymethyl)piperidin-1-yl]benzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c15-9-11-1-3-13(4-2-11)14-7-5-12(10-16)6-8-14/h1-4,9,12,16H,5-8,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMFVJLCTVMBVMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)C2=CC=C(C=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70594769 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
683772-13-6 | |
Record name | 4-[4-(Hydroxymethyl)piperidin-1-yl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70594769 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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